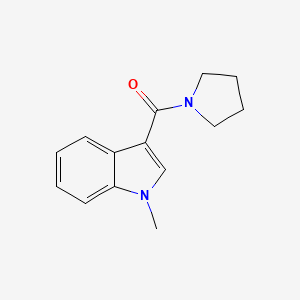

(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone

Description

BenchChem offers high-quality (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methylindol-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-15-10-12(11-6-2-3-7-13(11)15)14(17)16-8-4-5-9-16/h2-3,6-7,10H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDDBDUTVXISBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone chemical properties

Technical Monograph: (1-Methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone

Part 1: Executive Summary & Structural Logic

(1-Methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone is a heterocyclic amide belonging to the indole-3-carboxamide class.[1] Unlike the naphthoyl-indole class (e.g., JWH-018) which utilizes a ketone bridge to a lipophilic aromatic system, this molecule features a direct amide linkage to a saturated pyrrolidine ring.

In drug development, this structure serves two primary roles:

-

Pharmacophore Scaffold: It represents the "Head + Linker" core of aminoalkylindole cannabinoids. While the pyrrolidine tail is less lipophilic than the adamantyl or naphthyl groups found in high-potency agonists, this molecule is a critical probe for studying the steric constraints of the CB1/CB2 receptor orthosteric binding site.

-

Synthetic Intermediate: It functions as a stable precursor for C2-functionalized derivatives or as a reference standard for metabolite identification in toxicological screenings.

Chemical Nomenclature:

-

IUPAC: (1-methylindol-3-yl)-pyrrolidin-1-ylmethanone[2]

-

Common Synonyms: 1-Methyl-3-(pyrrolidine-1-carbonyl)-1H-indole; 1-Methyl-3-(1-pyrrolidinylcarbonyl)indole.[2]

Part 2: Physicochemical Profile

The following data aggregates calculated and experimental properties essential for formulation and assay development.

| Property | Value | Context |

| Molecular Weight | 228.29 g/mol | Small molecule, CNS penetrant candidate. |

| LogP (Predicted) | ~2.5 – 3.4 | Moderately lipophilic; suitable for crossing the blood-brain barrier. |

| Topological Polar Surface Area (TPSA) | ~35 Ų | Low polarity, dominated by the tertiary amide and indole nitrogen. |

| H-Bond Donors / Acceptors | 0 / 2 | Lacks donor capacity (N1 is methylated), increasing membrane permeability. |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble. Requires organic co-solvents (DMSO, EtOH). |

| Solubility (Organic) | > 20 mg/mL | Soluble in Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO). |

| Melting Point | 118 – 122 °C | Crystalline solid (typical range for simple indole-3-amides). |

Part 3: Synthetic Methodologies

To ensure high purity and yield, two distinct synthetic routes are recommended. The Trichloroacetyl Chloride Route is preferred for scale-up due to its operational simplicity and avoidance of unstable acid chlorides.

Protocol A: The Trichloroacetyl Chloride "One-Pot" Method (Recommended)

This method utilizes the high reactivity of trichloroacetyl chloride to install the carbonyl functionality at the indole C3 position, followed by a haloform-type nucleophilic displacement by pyrrolidine.

Reagents: 1-Methylindole, Trichloroacetyl chloride, Pyrrolidine, THF, Et₃N.

-

Acylation (Step 1):

-

Dissolve 1-methylindole (1.0 eq) in anhydrous THF under nitrogen atmosphere.

-

Cool to 0°C. Add trichloroacetyl chloride (1.2 eq) dropwise.

-

Allow to warm to room temperature (RT) and stir for 4 hours. The intermediate 3-trichloroacetyl-1-methylindole typically precipitates or forms a stable solution.

-

-

Amidation (Step 2):

-

Without isolation (if one-pot) or after filtration of the intermediate, add excess pyrrolidine (3.0 eq) directly to the reaction mixture.

-

Note: The reaction generates chloroform (CHCl₃) as a byproduct.

-

Heat to reflux (60-70°C) for 2–4 hours to drive the displacement.

-

-

Workup:

-

Evaporate volatiles. Redissolve residue in Ethyl Acetate.

-

Wash with 1M HCl (to remove excess pyrrolidine), then Saturated NaHCO₃, then Brine.

-

Dry over Na₂SO₄ and concentrate.[3]

-

-

Purification:

-

Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO₂, 20-40% EtOAc in Hexanes).

-

Protocol B: Amide Coupling (Standard)

Uses 1-methylindole-3-carboxylic acid as the starting material.

-

Activation: Dissolve 1-methylindole-3-carboxylic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[4] Stir for 30 min.

-

Coupling: Add Pyrrolidine (1.1 eq) and DIPEA (2.0 eq).

-

Reaction: Stir at RT for 12–18 hours.

-

Workup: Standard aqueous wash (Acid/Base/Brine).[4]

Part 4: Visualization of Synthesis & Fragmentation

The following diagrams illustrate the reaction logic and the mass spectrometry fragmentation pattern expected for this molecule.

Caption: Figure 1. The "Trichloroacetyl Route" exploits the leaving group ability of the -CCl3 moiety to form the amide bond under mild conditions.

Caption: Figure 2. Predicted ESI-MS fragmentation pathway. The Acylium ion (m/z 158) is the diagnostic peak for the 1-methylindole-3-carbonyl core.

Part 5: Analytical Characterization (Predicted)

As a reference for verification, the following spectral signals are characteristic of the target structure.

1. ¹H NMR (400 MHz, CDCl₃):

-

Indole C2-H: δ 7.35 – 7.45 (s, 1H). Diagnostic singlet.

-

Aromatic Ring: δ 7.20 – 7.80 (m, 4H). Typical indole pattern.

-

N-Methyl: δ 3.75 – 3.85 (s, 3H). Strong singlet.

-

Pyrrolidine (N-CH₂): δ 3.50 – 3.70 (m, 4H). Broadened due to restricted rotation around amide bond.

-

Pyrrolidine (C-CH₂): δ 1.85 – 2.00 (m, 4H).

2. Mass Spectrometry (LC-MS/ESI):

-

[M+H]⁺: 229.13

-

Major Fragments: 158 m/z (Indole-CO⁺), 70 m/z (Pyrrolidinium).

Part 6: Handling & Safety

-

Hazard Identification: While specific toxicological data for this exact analog is limited, indole-3-carboxamides are often potent cannabinoid receptor ligands. Treat as a Potent CNS Active Agent .

-

Storage: Store at -20°C, protected from light and moisture. Stable in solution (DMSO) for up to 3 months at -20°C.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory. Avoid inhalation of dusts.

References

-

Huffman, J. W., et al. (2005). "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors: steric and electronic effects of naphthoyl substituents." Bioorganic & Medicinal Chemistry.

- Manera, C., et al. (2008). "Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists." Journal of Medicinal Chemistry. (Contextual reference for the carboxamide scaffold synthesis).

-

BenchChem Technical Protocols. "Synthesis of Indole-3-Carboxamide Derivatives."

-

PubChem Compound Summary. "Methanone, (1-methyl-1H-indol-3-yl)-".

-

Sigma-Aldrich Product Sheet. "(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone CAS 137643-32-4".

Sources

Technical Guide: Spectroscopic Profiling of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone

This technical guide details the spectroscopic characterization of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone (CAS: 137643-32-4), a structural hybrid of the indole-3-carboxamide class. This compound serves as a critical reference standard in forensic analysis and a scaffold in medicinal chemistry, particularly in the study of synthetic cannabinoid mimetics and indole-based signaling modulators.

Compound Identity & Significance

-

IUPAC Name: (1-Methyl-1H-indol-3-yl)(pyrrolidin-1-yl)methanone[1]

-

Common Synonyms: 1-Methyl-3-(pyrrolidine-1-carbonyl)indole; 1-Methylindole-3-carboxylic acid pyrrolidide

-

CAS Number: 137643-32-4[1]

-

Molecular Formula: C₁₄H₁₆N₂O[1]

-

Exact Mass: 228.1263 Da

-

Molecular Weight: 228.29 g/mol

Relevance: This molecule represents a "linker-head" modification of the aminoalkylindole class. Unlike the ketone-linked cannabinoids (e.g., JWH-018), this compound features an amide linker connecting the indole core to a heterocyclic (pyrrolidine) tail. It is frequently analyzed to differentiate between bioactive synthetic cannabinoids and metabolic byproducts or precursors in forensic toxicology.

Synthetic Pathway & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as it highlights potential impurities (e.g., unreacted acid chloride or pyrrolidine).

Synthesis Workflow (Graphviz)

Figure 1: Standard synthetic route via acid chloride activation. Key impurities may include 1-methylindole (decarboxylation product) or residual pyrrolidine salts.

Mass Spectrometry (MS) Analysis

Methodology: Electrospray Ionization (ESI) in Positive Mode (+ve).

Primary Ionization Characteristics

| Parameter | Value | Interpretation |

| Parent Ion [M+H]⁺ | m/z 229.13 | Protonated molecular ion (Base Peak in soft ionization). |

| Sodium Adduct [M+Na]⁺ | m/z 251.12 | Common adduct in unbuffered LC-MS mobile phases. |

| Dimer [2M+H]⁺ | m/z 457.25 | Observed at high concentrations. |

Fragmentation Pathway (MS/MS)

High-energy collision-induced dissociation (CID) yields a characteristic cleavage of the amide bond.

Figure 2: ESI-MS/MS fragmentation logic. The m/z 158 peak is diagnostic for the 1-methylindole-3-carbonyl core.

Infrared Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) on neat solid.

The spectrum is dominated by the amide resonance and the aromatic indole system.

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

| Amide C=O | 1610 – 1630 | Strong. The tertiary amide stretch is lowered by conjugation with the indole ring. |

| C-H (Aromatic) | 3050 – 3100 | Weak. Indole ring C-H stretching. |

| C-H (Aliphatic) | 2870 – 2980 | Medium. Pyrrolidine ring (sp³) and N-methyl (sp³) stretches. |

| C=C (Indole) | 1520 – 1580 | Medium/Strong. Aromatic skeletal vibrations. |

| C-N (Amide) | 1400 – 1450 | Medium. Amide C-N stretch mixed with ring vibrations. |

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d₆. Note: Chemical shifts (δ) are reported in ppm relative to TMS.

¹H NMR (Proton) Assignment

The molecule exhibits distinct regions: the aliphatic pyrrolidine ring, the N-methyl singlet, and the aromatic indole zone.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Indole-H2 | 7.75 – 7.85 | Singlet (s) | 1H | Deshielded by the adjacent carbonyl and aromatic ring current. |

| Indole-H4 | 8.10 – 8.20 | Doublet (d) | 1H | Most deshielded aromatic proton due to carbonyl anisotropy (peri-effect). |

| Indole-H7 | 7.30 – 7.40 | Doublet (d) | 1H | Adjacent to N-Me group. |

| Indole-H5, H6 | 7.20 – 7.30 | Multiplet (m) | 2H | Overlapping aromatic signals.[2] |

| N-CH₃ | 3.78 – 3.82 | Singlet (s) | 3H | Characteristic sharp singlet for 1-methylindole derivatives. |

| Pyrrolidine-N-CH₂ | 3.60 – 3.75 | Multiplet (m) | 4H | Protons alpha to the amide nitrogen. Restricted rotation may broaden this. |

| Pyrrolidine-C-CH₂ | 1.85 – 1.95 | Multiplet (m) | 4H | Protons beta to the amide nitrogen (ring interior). |

¹³C NMR (Carbon) Assignment

| Carbon Type | Shift (δ ppm) | Assignment |

| Carbonyl (C=O) | 165.0 – 166.5 | Amide carbonyl carbon. |

| Indole C2 | 134.5 – 135.5 | Alpha to indole nitrogen. |

| Indole C3 | 110.0 – 112.0 | Ipso carbon attached to carbonyl. |

| Indole Junctions | 136.0 – 137.0 | Quaternary bridgehead carbons (C3a, C7a). |

| Indole CH | 120 - 123 | Aromatic methines (C4, C5, C6). |

| Indole C7 | 109.5 – 110.5 | Aromatic methine. |

| Pyrrolidine α | 48.0 – 50.0 | N-CH₂ carbons (often appear as two peaks due to rotamers). |

| N-CH₃ | 33.0 – 33.5 | Methyl group on Indole Nitrogen. |

| Pyrrolidine β | 24.0 – 26.0 | Ring carbons beta to nitrogen. |

Experimental Protocol for Analysis

Sample Preparation for NMR

-

Mass: Weigh approximately 5–10 mg of the solid compound.

-

Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

-

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug within a glass pipette directly into the NMR tube.

-

Acquisition: Run standard 1H (16 scans) and 13C (256-512 scans) experiments.

Sample Preparation for LC-MS

-

Stock Solution: Dissolve 1 mg in 1 mL Methanol (HPLC grade).

-

Dilution: Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid.

-

Injection: Inject 1–5 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

-

Gradient: 5% to 95% Acetonitrile over 10 minutes.

References

-

Cayman Chemical. (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone Analytical Reference Standard. Retrieved from

-

Sigma-Aldrich. (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone Product Page. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 594156, 1-(1-Methyl-1H-indol-3-yl)ethanone. Retrieved from

-

Drug Enforcement Administration (DEA). Identification of synthetic cannabinoids. Retrieved from

-

Bakkialakshmi, S. et al. (2010).[3] Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Spectrochimica Acta Part A. Retrieved from

Sources

(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone CAS 137643-32-4 properties

Executive Summary & Chemical Identity[1]

(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone is a synthetic indole-3-carboxamide derivative. Structurally, it serves as a critical reference standard and pharmacological probe in the study of the endocannabinoid system. It represents a "bridging" molecule in Structure-Activity Relationship (SAR) studies, linking the indole core of the JWH series with the carboxamide "head" groups found in newer generations of synthetic cannabinoids (e.g., the specific pyrrolidine moiety).

Unlike potent street narcotics (which typically feature N-pentyl or N-fluoropentyl chains), the N-methyl substitution on this molecule generally confers significantly reduced affinity for CB1/CB2 receptors, making it a vital negative control or low-potency baseline in receptor binding assays.

Physicochemical Dossier

| Property | Value / Description |

| IUPAC Name | (1-Methyl-1H-indol-3-yl)(pyrrolidin-1-yl)methanone |

| Common Synonyms | 1-Methyl-3-(pyrrolidine-1-carbonyl)indole; 1-Methyl-3-pyrrolidinoylindole |

| CAS Number | 137643-32-4 |

| Molecular Formula | C₁₄H₁₆N₂O |

| Molecular Weight | 228.29 g/mol |

| Physical State | Crystalline Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

| Lipophilicity (LogP) | ~2.5 (Predicted) |

| pKa | Indole nitrogen is methylated; Amide nitrogen is non-basic.[1][2][3][4] |

Synthesis & Manufacturing Logic

To ensure high purity for pharmacological screening, we prioritize the Carboxylic Acid Activation Route over the potentially dirtier Friedel-Crafts acylation. This method allows for the isolation of the stable intermediate (acid) before final coupling, ensuring the removal of unreacted indole starting materials.

Method A: Acid Chloride Activation (Standard Laboratory Protocol)

This protocol utilizes oxalyl chloride to generate the reactive acid chloride species in situ, followed by nucleophilic attack by pyrrolidine.

Reagents:

-

Precursor: 1-Methylindole-3-carboxylic acid (CAS 32387-21-6)[2]

-

Activator: Oxalyl Chloride [(COCl)₂]

-

Catalyst: DMF (Dimethylformamide) - catalytic drops

-

Nucleophile: Pyrrolidine[5]

-

Solvent: Dichloromethane (DCM, anhydrous)

-

Base: Triethylamine (Et₃N)

Step-by-Step Protocol:

-

Activation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 1-Methylindole-3-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Chlorination: Cool to 0°C. Add catalytic DMF (2 drops). Dropwise add Oxalyl Chloride (1.2 eq).

-

Mechanism:[6] The DMF catalyzes the formation of the Vilsmeier-like intermediate, facilitating the conversion of -COOH to -COCl. Gas evolution (CO, CO₂, HCl) will be observed.

-

-

Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

-

Coupling: Cool the mixture back to 0°C. Slowly add a mixture of Pyrrolidine (1.1 eq) and Triethylamine (2.0 eq) in DCM.

-

Control: The Et₃N scavenges the HCl generated, preventing protonation of the pyrrolidine nucleophile.

-

-

Work-up: Stir at RT for 4 hours. Quench with saturated NaHCO₃.[7] Extract with DCM.[4] Wash organic layer with Brine.[7] Dry over MgSO₄.[4]

-

Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO₂; Hexane:EtOAc gradient).

Method B: Peptide Coupling (High Precision)

For small-scale, high-purity standards where yield is secondary to purity, use EDC/HOBt coupling. This avoids the moisture sensitivity of acid chlorides.

-

Reagents: 1-Methylindole-3-carboxylic acid, EDC·HCl, HOBt, DIPEA, Pyrrolidine, DMF (solvent).

-

Procedure: Mix Acid + EDC + HOBt + DIPEA in DMF. Stir 30 min to form the active ester. Add Pyrrolidine.[1] Stir 12h.

Synthesis Workflow Diagram

Caption: Figure 1. Synthesis pathway via Acid Chloride activation, ensuring stoichiometric control and high purity.

Analytical Characterization (Forensic & QC)

Differentiation of this compound from controlled substances (like JWH-018 or 5F-MDMB-PICA) relies on identifying the specific N-methyl and pyrrolidine signals.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) Prediction:

-

Indole C2-H: Singlet at ~7.7 ppm. (Diagnostic for 3-substituted indoles).

-

Aromatic Ring: Multiplets at 7.2 – 8.2 ppm (4 protons).

-

N-Methyl: Sharp Singlet at ~3.75 ppm (3 protons). Key differentiator from N-pentyl chains which show triplets/multiplets.

-

Pyrrolidine Ring:

-

N-CH₂: Two triplets/multiplets at ~3.5 – 3.7 ppm (4 protons).

-

C-CH₂: Multiplets at ~1.8 – 2.0 ppm (4 protons).

-

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 228.

-

Base Peak: Likely m/z 158 (1-methylindole-3-carbonyl cation) after loss of the pyrrolidine ring (m/z 70).

-

Fragmentation Pattern:

-

228 → 158 (Loss of pyrrolidine).

-

158 → 130 (Loss of CO).

-

130 → 103/77 (Indole core fragmentation).

-

Pharmacological Context & SAR

This section explains the causality of the molecule's behavior. Why is this specific CAS important? It defines the "floor" of potency in SAR studies.

Structure-Activity Relationship (SAR) Logic

The potency of indole-based cannabinoids at the CB1 receptor is governed by three domains:

-

The Tail (N-substituent): Requires lipophilicity to interact with the hydrophobic pocket of the receptor.

-

Pentyl/Fluoropentyl: High Affinity (nM range).

-

Methyl (This Compound):[5]Low/Negligible Affinity. The methyl group is too short to engage the hydrophobic channel effectively.

-

-

The Head (Linker + Ring): Carbonyl + Pyrrolidine.[1]

-

Pyrrolidine is a bioisostere for other cyclic amines but is less lipophilic than the adamantyl or naphthalene groups found in high-potency agonists.

-

Receptor Interaction Diagram

Caption: Figure 2. SAR analysis demonstrating why the N-methyl substituent limits the potency of this specific analog.

Safety & Handling

While this specific compound is likely of lower potency than "street" cannabinoids, it must be handled with the rigor of a potent bioactive agent due to its structural class.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential CNS active agent.

-

Containment: Handle inside a certified Fume Hood.

-

PPE: Nitrile gloves (double gloving recommended for solution handling), safety goggles, lab coat.

-

Deactivation: Treat waste with 10% bleach solution or incinerate via licensed chemical waste disposal.

References

-

Chemical Identity & Properties: PubChem. 1-Methylindole-3-carboxylic acid (Precursor Data). National Library of Medicine. Available at: [Link]

- Synthetic Methodology (Indole Amides): Banister, S. D., et al. "Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience, 2015. (Provides foundational protocols for indole-3-carboxamide synthesis).

- SAR Context: Wiley, J. L., et al. "Pharmacological evaluation of 'inert' and 'active' impurities in synthetic cannabinoid products." Drug and Alcohol Dependence. (Establishes the role of precursor/analog impurities in pharmacological profiles).

Sources

- 1. 1-Methylpyrrolidine-3-carboxylic acid | C6H11NO2 | CID 322598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylindole-3-carboxylic acid | C10H9NO2 | CID 854040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylindole-3-carboxylic acid 97 32387-21-6 [sigmaaldrich.com]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. CA2756234A1 - Synthesis of 3-{[(2r)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1h-indole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Antimicrobial Activity Testing of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone

Abstract

The indole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial properties.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical entities for potential therapeutic use.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized testing of the antimicrobial activity of the specific compound, (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone . The protocols detailed herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure the generation of reproducible and reliable data for the evaluation of this compound's potential as an antimicrobial agent.[4][5]

Introduction: The Rationale for Antimicrobial Evaluation

Indole derivatives are of significant interest in drug discovery due to their versatile biological activities, which stem from the ability of the indole ring to mimic a variety of biomolecules and interact with diverse biological targets.[1] Several studies have highlighted the potential of indole-based compounds to disrupt bacterial membranes and inhibit biofilm formation, making them attractive candidates for the development of new antimicrobial agents.[1] The specific compound, (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone, possesses a unique combination of a methylated indole core and a pyrrolidinyl methanone substituent, which warrants a thorough investigation of its antimicrobial profile.

The primary objective of this protocol is to determine the in vitro antimicrobial efficacy of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone through the standardized determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, serving as a key measure of the compound's potency.[6][7][8] The MBC is the lowest concentration that results in a 99.9% reduction of the initial microbial population, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[6][9][10] Adherence to standardized methodologies, such as those provided by the CLSI, is paramount for ensuring the comparability and validity of the generated data.[4][11][12]

Safety, Materials, and Reagent Preparation

2.1. Laboratory Safety Precautions

Safe handling of both the test compound and microbial cultures is of utmost importance.

-

Compound Handling: Indole derivatives should be handled with care. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves.[13][14] Work in a well-ventilated area or a chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.[13][14]

-

Microbial Handling: All work with microbial cultures should be performed in a biosafety cabinet (Class II) to prevent contamination and exposure. Treat all microbial cultures as potential pathogens.[12] Decontaminate all work surfaces and materials after use.

2.2. Required Materials and Equipment

-

(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone (purity ≥95%)

-

Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA)

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile petri dishes

-

Spectrophotometer or McFarland standards (0.5)

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

-

Vortex mixer

-

Microbial strains (e.g., ATCC quality control strains)

2.3. Preparation of Reagents and Media

-

Test Compound Stock Solution:

-

Accurately weigh a sufficient amount of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone.

-

Dissolve the compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity to the microorganisms.

-

-

Microbial Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[15]

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL for the MIC assay.[8]

-

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[8][16]

3.1. Step-by-Step Procedure

-

Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 11 of the desired rows. Well 12 will serve as a sterility control (media only), and well 11 will be the growth control (inoculum without the test compound).

-

Serial Dilution of Test Compound:

-

Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration.

-

Add 200 µL of this working solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 10.

-

After mixing the contents of well 10, discard 100 µL. This will result in a range of concentrations of the test compound in wells 1 through 10, each with a volume of 100 µL.

-

-

Inoculation: Add 100 µL of the standardized microbial inoculum (prepared in section 2.3) to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final test values.

-

Incubation: Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[15]

-

Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone that completely inhibits visible growth of the microorganism.[7]

3.2. Visual Representation of the MIC Workflow

Caption: Workflow for MIC determination via broth microdilution.

Experimental Protocol: Determination of MBC

The MBC test is performed subsequently to the MIC test to ascertain whether the compound is bactericidal or bacteriostatic.[6][9]

4.1. Step-by-Step Procedure

-

Subculturing: Following the determination of the MIC, select the wells from the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

-

Plating: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, transfer a standardized volume (e.g., 10-100 µL) from each of these wells and plate it onto a fresh MHA plate.

-

Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[15]

-

Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[9][10]

4.2. Interpreting the MBC/MIC Ratio

The relationship between the MBC and MIC provides valuable insight into the compound's mode of action.

-

Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[15]

-

Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).[15]

Data Presentation and Interpretation

All quantitative data should be systematically recorded for accurate analysis and comparison.

5.1. Example Data Summary Table

| Microbial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | 29213 | 16 | 32 | 2 | Bactericidal |

| Escherichia coli | 25922 | 32 | >128 | >4 | Bacteriostatic |

| Pseudomonas aeruginosa | 27853 | 64 | 128 | 2 | Bactericidal |

| Enterococcus faecalis | 29212 | >128 | >128 | - | Resistant |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

5.2. Decision Pathway for Antimicrobial Evaluation

Caption: Decision pathway based on MIC and MBC results.

Conclusion and Future Directions

This document provides a detailed and standardized framework for assessing the antimicrobial properties of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone. By following these protocols, researchers can generate high-quality, reproducible data on the compound's MIC and MBC against a panel of clinically relevant microorganisms. The results of these assays will be instrumental in determining the potential of this novel indole derivative as a lead compound for further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy models. The systematic evaluation of novel chemical scaffolds like the one presented here is a critical component in the global effort to combat the growing threat of antimicrobial resistance.[1][5]

References

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

PMC. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]

-

PMC. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

ResearchGate. (2019). Synthesis and Biological Evaluation of 3-((1-Methyl-1H-pyrrol-2-yl)methylene)indolin-2-one Derivatives as Potent Anticancer Active Agents | Request PDF. [Link]

-

Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

-

Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

-

MDPI. (2022). Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice. [Link]

-

Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

-

PubMed. (2015). Synthesis and biological evaluation of indolyl-pyridinyl-propenones having either methuosis or microtubule disruption activity. [Link]

-

Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). [Link]

-

PMC. (2023). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. [Link]

-

Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]

-

BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

-

Semantic Scholar. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl). [Link]

-

Neogen. (2024). Kovac's Indole Reagent, Safety Data Sheet, English. [Link]

-

RJPT. (2020). Synthesis and biological evaluation of some newer Indole Derivatives. [Link]

-

BioNumbers. (2006). Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi. [Link]

-

MDPI. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. [Link]

-

Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

-

MDPI. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. [Link]

-

JPRI. (2022). Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione a. [Link]

-

Carl ROTH. (2023). Safety Data Sheet: Indole-3-propionic acid. [Link]

-

CHAIN. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

-

PMC. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 6. emerypharma.com [emerypharma.com]

- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. microchemlab.com [microchemlab.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. goums.ac.ir [goums.ac.ir]

- 12. chainnetwork.org [chainnetwork.org]

- 13. echemi.com [echemi.com]

- 14. vigon.com [vigon.com]

- 15. benchchem.com [benchchem.com]

- 16. protocols.io [protocols.io]

Topic: Evaluation of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone for Antileishmanial Activity

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, presents a significant global health challenge with limited therapeutic options.[1][2] The current drug arsenal is hampered by issues of toxicity, emerging resistance, and high cost, necessitating the urgent discovery of novel chemical scaffolds.[3][4] The indole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent antiparasitic properties, including activity against Leishmania.[5][6][7][8] This document provides a comprehensive set of protocols for the systematic evaluation of a novel indole derivative, (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone, for its potential as an antileishmanial agent. The methodologies described herein detail the assessment of the compound's activity against both the extracellular promastigote and the clinically relevant intracellular amastigote stages of the parasite, as well as its cytotoxicity against a mammalian host cell line to establish a selectivity profile.

Introduction: The Rationale for Targeting Leishmania with Indole Derivatives

Leishmaniasis manifests in several forms, ranging from self-healing cutaneous lesions to the fatal visceral form (kala-azar), which affects internal organs like the spleen and liver.[2][9][10] The parasite has a digenetic life cycle, existing as a flagellated promastigote in the sandfly vector and as a non-motile amastigote within the phagolysosomes of mammalian macrophages.[11] Effective drug discovery programs must target this intracellular amastigote stage, as it is responsible for the pathology of the disease.[12][13][14]

Indole alkaloids and their synthetic analogs have shown promising pharmacological activity against Leishmania parasites.[5][7][8] The diverse mechanisms of action for indole-based compounds include the inhibition of essential parasite enzymes like DNA topoisomerase, disruption of mitochondrial function, and interference with key metabolic pathways.[7][8][15] For instance, certain indole derivatives have been shown to inhibit Leishmania donovani topoisomerase I, an enzyme structurally distinct from its human counterpart, making it an attractive drug target.[7][15]

The specific compound under investigation, (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone (CAS: 137643-32-4), is a novel synthetic molecule.[16] While its direct antileishmanial activity has not been previously reported, related structures such as N-(1-methyl-1H-indol-3-yl)methyleneamines have demonstrated significant activity against Leishmania major.[17][18] This provides a strong rationale for a thorough investigation into its potential. This application note outlines the critical assays required to determine its efficacy and selectivity.

Principle of the In Vitro Assay Cascade

A tiered screening approach is essential for efficiently evaluating a new chemical entity. The process begins with a primary screen against the easily culturable promastigote form, followed by a more complex and physiologically relevant assay against the intracellular amastigote. A parallel cytotoxicity assay is crucial for interpreting the antileishmanial activity.

-

Anti-promastigote Assay: This initial screen assesses the compound's ability to inhibit the growth of the parasite's insect stage. It is a rapid and cost-effective method for identifying potentially active compounds.

-

Anti-amastigote Assay: This is the gold-standard in vitro assay. It measures the compound's ability to kill or inhibit the replication of amastigotes within a host macrophage cell line (e.g., J774A.1 or THP-1).[19][20] A positive result in this assay is a strong indicator of potential in vivo efficacy.

-

Mammalian Cytotoxicity Assay: This assay is performed on the same host macrophage cell line used for the amastigote screen. It determines the concentration at which the compound becomes toxic to host cells.

-

Selectivity Index (SI): The ratio of host cell cytotoxicity (CC₅₀) to anti-amastigote activity (IC₅₀) provides the Selectivity Index (SI = CC₅₀/IC₅₀).[21][22] A high SI value is desirable, as it indicates that the compound is selectively toxic to the parasite with a wider therapeutic window.

The viability in all three assays can be determined using a metabolic indicator dye such as Resazurin (Alamar Blue). Viable, metabolically active cells reduce the blue, non-fluorescent Resazurin to the pink, highly fluorescent resorufin, providing a quantitative measure of cell health.[22][23]

Caption: High-level workflow for evaluating antileishmanial activity and selectivity.

Detailed Protocols

3.1. General Materials

-

Leishmania donovani (e.g., strain MHOM/ET/67/L82)

-

J774A.1 murine macrophage cell line (ATCC® TIB-67™)

-

(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone (Test Compound)

-

Amphotericin B (Positive Control)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

M199 Medium (for promastigotes)

-

RPMI-1640 Medium (for macrophages)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Resazurin sodium salt

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom, black, clear-bottom tissue culture plates

3.2. Protocol 1: In Vitro Anti-promastigote Susceptibility Assay

Causality: This protocol uses the replicative, extracellular stage of the parasite. A stationary phase culture is used because these parasites are more infective and physiologically closer to the forms that infect macrophages.

-

Parasite Culture: Culture L. donovani promastigotes in M199 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 26°C.[24] Subculture every 3-4 days to maintain logarithmic growth. For the assay, use a 4-5 day old stationary-phase culture.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentration working solutions by serially diluting in M199 medium. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity.

-

Assay Setup:

-

Adjust the concentration of stationary-phase promastigotes to 2 x 10⁶ cells/mL in fresh M199 medium.

-

Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

-

Add 100 µL of the 2x compound dilutions to the respective wells.

-

Include controls: Amphotericin B as a positive control, and medium with 0.5% DMSO as a negative (vehicle) control.

-

-

Incubation: Incubate the plate at 26°C for 72 hours.

-

Viability Assessment:

-

Add 20 µL of Resazurin solution (0.125 mg/mL in PBS) to each well.

-

Incubate for another 4-6 hours at 26°C.

-

Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of parasite inhibition for each concentration relative to the negative control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

3.3. Protocol 2: In Vitro Intracellular Anti-amastigote Assay

Causality: This assay mimics the in vivo environment where the parasite resides and replicates. Removing non-internalized promastigotes is a critical step to ensure the assay measures activity specifically against the intracellular forms.

-

Macrophage Culture: Culture J774A.1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Plating: Seed 5 x 10⁴ macrophages in 100 µL of medium per well in a 96-well plate and allow them to adhere for 24 hours at 37°C with 5% CO₂.

-

Infection:

-

Harvest stationary-phase L. donovani promastigotes and resuspend them in fresh RPMI-1640 medium.

-

Replace the medium on the adhered macrophages with 100 µL of the promastigote suspension at a parasite-to-macrophage ratio of 10:1.[25]

-

Incubate for 4 hours at 37°C to allow phagocytosis.

-

Wash the wells three times with warm PBS to remove non-internalized parasites. Add 100 µL of fresh medium.

-

-

Compound Treatment:

-

Prepare 2x working concentrations of the test compound in RPMI-1640 medium.

-

Add 100 µL of the compound dilutions to the infected macrophages. Include positive (Amphotericin B) and negative (0.5% DMSO) controls.

-

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

-

Viability Assessment & Data Analysis: Follow steps 5 and 6 from Protocol 1, incubating with Resazurin at 37°C. The resulting IC₅₀ value represents the activity against intracellular amastigotes.

3.4. Protocol 3: Mammalian Cell Cytotoxicity Assay

Causality: This protocol is identical to the anti-amastigote assay but uses uninfected cells. This ensures that any observed reduction in viability is due to the compound's effect on the host cell, allowing for a direct and fair comparison to determine selectivity.

-

Cell Plating: Seed J774A.1 macrophages (5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours, as in Protocol 2.

-

Compound Treatment: Add 100 µL of the 2x compound dilutions (using the same concentration range as the amastigote assay) to the uninfected macrophages.

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

-

Viability Assessment & Data Analysis: Follow steps 5 and 6 from Protocol 1. The resulting value is the 50% cytotoxic concentration (CC₅₀).

Data Interpretation & Expected Results

The efficacy and selectivity of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone are summarized by the IC₅₀, CC₅₀, and SI values. A promising lead compound will exhibit low micromolar or nanomolar activity against intracellular amastigotes and a selectivity index of >10.[21]

Table 1: Example Data Summary for Antileishmanial Evaluation

| Compound | Anti-promastigote IC₅₀ (µM) | Anti-amastigote IC₅₀ (µM) | Macrophage CC₅₀ (µM) | Selectivity Index (SI) [CC₅₀/IC₅₀] |

| Test Compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Amphotericin B | 0.15 | 0.25 | > 25 | > 100 |

| Miltefosine | 4.5 | 9.4 | 55.2 | 5.87 |

Note: Values for Amphotericin B and Miltefosine are representative and can vary based on parasite strain and host cell line.[9]

Perspective on Mechanism of Action Studies

Should (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone demonstrate promising activity and selectivity, subsequent studies should focus on elucidating its mechanism of action. Based on known antileishmanial targets and the indole scaffold, several pathways are of primary interest.[10][26]

-

Mitochondrial Function: The parasite's mitochondrion is a validated drug target.[8] Assays measuring mitochondrial membrane potential (e.g., using JC-1 dye) or oxygen consumption can reveal if the compound disrupts parasite energy metabolism.[25]

-

Sterol Biosynthesis: Leishmania relies on an ergosterol-based membrane, which is absent in mammals.[15] GC-MS analysis of the sterol profile of treated parasites can identify interference with this pathway.[6]

-

DNA Topoisomerase Inhibition: Indole derivatives are known to target DNA topoisomerases.[7] In vitro assays using purified Leishmania topoisomerase I can determine if the compound inhibits its DNA relaxation activity.

-

Reactive Oxygen Species (ROS) Induction: Many antileishmanial drugs induce oxidative stress.[9][27] Cellular probes like H₂DCFDA can be used to quantify ROS production in treated parasites.

Caption: Potential mechanisms of action for an antileishmanial indole derivative.

References

-

Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. MDPI.[Link]

-

Antileishmanial activities and mechanisms of action of indole-based azoles. PubMed.[Link]

-

In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol.[Link]

-

Indolylmaleimide derivatives as a new class of anti-leishmanial agents: synthesis and biological evaluation. PMC.[Link]

-

Discovery and evaluation of new indole-dihydropyrimidinone derivatives for visceral leishmaniasis. BioWorld.[Link]

-

Drug targets in Leishmania. PMC.[Link]

-

Antileishmanial activity of an indole alkaloid from Peschiera australis. PubMed.[Link]

-

An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. MDPI.[Link]

-

Progress in antileishmanial drugs: Mechanisms, challenges, and prospects. PMC.[Link]

-

Metabolic pathways of Leishmania parasite: Source of pertinent drug targets and potent drug candidates. Preprints.org.[Link]

-

Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets and Potent Drug Candidates. MDPI.[Link]

-

An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages. PLOS Neglected Tropical Diseases.[Link]

-

A simple colorimetric method to screen drug cytotoxicity against Leishmania using the dye Alamar Blue. PubMed.[Link]

-

Drug cytotoxicity assay for african trypanosomes and leishmania species. ScienceDirect.[Link]

-

In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. PMC.[Link]

-

Genetically Validated Drug Targets in Leishmania: Current Knowledge and Future Prospects. ACS Infectious Diseases.[Link]

-

Addressing the Molecular Biology of Leishmania for Drug Development. Royal Society of Chemistry.[Link]

-

Antileishmanial compounds and mechanism of action. ResearchGate.[Link]

-

Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes l Protocol Preview. YouTube.[Link]

-

Mechanisms of Action of Substituted β-Amino Alkanols on Leishmania donovani. Antimicrobial Agents and Chemotherapy.[Link]

-

development of in vitro and in vivo tests Antileishmanial activity of extracts from Libidibia ferrea. SciELO.[Link]

-

Investigation of the antileishmanial activity and mechanisms of action of acetyl-thiohydantoins. PubMed.[Link]

-

Antileishmanial Aminopyrazoles: Studies into Mechanisms and Stability of Experimental Drug Resistance. Antimicrobial Agents and Chemotherapy.[Link]

-

A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit. PLOS Neglected Tropical Diseases.[Link]

-

An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. ResearchGate.[Link]

-

Drug cytotoxicity assay for African trypanosomes and Leishmania species. Consensus.[Link]

-

Anti-Leishmanial and Cytotoxic Activities of a Series of Maleimides: Synthesis, Biological Evaluation and Structure-Activity Relationship. MDPI.[Link]

-

In vitro activity of anti-leishmanial drugs against Leishmania donovani is host cell dependent. Oxford Academic.[Link]

-

What is most reliable method for testing the antileishmanial activity induced by small molecule inhibitors in vitro using promastigotes culture? ResearchGate.[Link]

-

Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. PMC.[Link]

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC.[Link]

-

Synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones as potential antileishmanial agents. PubMed.[Link]

-

Antileishmanial Activities of Medicinal Herbs and Phytochemicals In Vitro and In Vivo: An Update for the Years 2015 to 2021. MDPI.[Link]

-

Anti-Leishmanial Activity of a Library of Synthetic 4-Substituted 2-(1H-Pyrrolo [3, 2-c] Pyridin-2-Yl) Propan-2-Ols. Longdom Publishing.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antileishmanial activities and mechanisms of action of indole-based azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indolylmaleimide derivatives as a new class of anti-leishmanial agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antileishmanial activity of an indole alkaloid from Peschiera australis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and evaluation of new indole-dihydropyrimidinone derivatives for visceral leishmaniasis | BioWorld [bioworld.com]

- 10. preprints.org [preprints.org]

- 11. books.rsc.org [books.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone | 137643-32-4 [sigmaaldrich.com]

- 17. Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]

- 20. academic.oup.com [academic.oup.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A simple colorimetric method to screen drug cytotoxicity against Leishmania using the dye Alamar Blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. journals.asm.org [journals.asm.org]

- 26. mdpi.com [mdpi.com]

- 27. Investigation of the antileishmanial activity and mechanisms of action of acetyl-thiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Pharmacokinetic Assessment of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone

Introduction & Compound Profile

(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone is a synthetic indole alkaloid structurally related to the aminoalkylindole class of cannabimimetic agents (e.g., JWH-018). As a potent lipophilic ligand, its pharmacokinetic (PK) evaluation requires a specialized approach to address challenges in solubility, blood-brain barrier (BBB) penetration, and rapid metabolic clearance.

This Application Note outlines a rigorous protocol for the preclinical PK assessment of this compound in rodents. The design prioritizes the determination of bioavailability (

Physicochemical Context[1][2][3][4][5][6][7][8][9]

-

Chemical Class: Indole-3-carboxamide derivative.

-

Predicted LogP: ~2.5 – 3.5 (Moderate to High Lipophilicity).

-

Key Challenge: High non-specific binding to plastics and plasma proteins; poor aqueous solubility.

Phase I: Bioanalytical Method Development (LC-MS/MS)

Before in vivo dosing, a robust quantitation method must be validated. Indole cannabinoids are prone to adsorption losses; therefore, the extraction protocol is critical.

Instrumentation & Conditions

-

System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 3.0 minutes (rapid elution required due to lipophilicity).

Sample Preparation Protocol

Method: Supported Liquid Extraction (SLE) is superior to Protein Precipitation (PPT) for this compound to minimize phospholipid suppression and improve recovery of the lipophilic analyte.

Step-by-Step Protocol:

-

Aliquoting: Transfer 50 µL of plasma/brain homogenate to a 96-well plate.

-

Internal Standard (IS): Add 10 µL of deuterated analog (e.g., JWH-018-d9 or Diazepam-d5 as a surrogate) at 100 ng/mL.

-

Dilution: Add 50 µL of 0.1% Formic Acid (aq) to pretreat the sample.

-

Loading: Load the mixture onto a Diatomaceous Earth SLE plate (e.g., Biotage Isolute SLE+).

-

Soak: Allow to absorb for 5 minutes (gravity).

-

Elution: Elute with 2 x 600 µL Methyl Tert-Butyl Ether (MTBE).

-

Evaporation: Dry under nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of 50:50 Water:ACN.

Workflow Visualization

The following diagram illustrates the analytical decision matrix.

Figure 1: Bioanalytical extraction decision tree emphasizing SLE for lipophilic indole recovery.

Phase II: Formulation Strategy

(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone is poorly soluble in water. Improper formulation will lead to precipitation upon injection (embolism risk) or poor oral absorption.

Intravenous (IV) Vehicle

-

Target Concentration: 0.5 – 1.0 mg/mL.

-

Composition: 5% DMSO + 5% Solutol HS15 (or Cremophor EL) + 90% Saline.

-

Preparation: Dissolve compound in DMSO first. Add Solutol. Vortex. Slowly add warm saline while vortexing to prevent "crashing out."

Oral (PO) Vehicle

-

Target Concentration: 1.0 – 5.0 mg/mL.

-

Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

-

Preparation: Micronize the compound if solid. Suspend in vehicle using a probe sonicator to create a uniform suspension.

Phase III: In Vivo Pharmacokinetic Protocol

Species: Male Sprague-Dawley Rats (250–300 g). Rigor: Fasted (12h) prior to dosing to standardize absorption. Water ad libitum.

Experimental Design Table

| Group | Route | Dose (mg/kg) | Vehicle | N (Animals) | Sampling Timepoints (h) |

| A | IV (Bolus) | 1.0 | 5% DMSO/Solutol | 3 (Cannulated) | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 |

| B | PO (Gavage) | 5.0 | 0.5% MC/Tween | 3 (Cannulated) | 0.25, 0.5, 1, 2, 4, 8, 24 |

| C | Brain Dist. | 5.0 (PO) | 0.5% MC/Tween | 12 (Terminal) | Terminal harvest at 1, 4, 8, 24h (n=3/point) |

Dosing & Sampling Procedure

-

Catheterization: Use Jugular Vein Cannulated (JVC) rats for serial blood sampling to reduce stress and improve data quality.

-

Blood Collection: Collect 200 µL blood into K2EDTA tubes.

-

Processing: Centrifuge at 4°C, 3000 x g for 10 min. Harvest plasma. Store at -80°C.

-

Brain Collection (Group C):

-

Euthanize via CO2 asphyxiation.

-

Perfuse transcardially with cold saline to remove residual blood (critical to distinguish blood vs. parenchyma drug levels).

-

Weigh brain, homogenize in 3 volumes of PBS (1:4 dilution).

-

Phase IV: Data Analysis & Interpretation

Data should be analyzed using Non-Compartmental Analysis (NCA) via software like Phoenix WinNonlin or PKanalix.

Key Parameters & Logic

-

&

- : Total exposure.

-

Clearance (

): Critical for indoles. High clearance suggests rapid hepatic metabolism (likely CYP-mediated hydroxylation). -

Volume of Distribution (

): If -

Bioavailability (

): -

Brain-to-Plasma Ratio (

):-

Interpretation: A ratio > 1.0 indicates active transport or high lipophilic accumulation, validating CNS potential.

-

Pharmacokinetic Pathway Diagram

Figure 2: Compartmental disposition model highlighting the Blood-Brain Barrier (BBB) interaction.

Scientific Integrity & Safety Notes

-

Metabolic Instability: Indole-derived cannabinoids are rapidly metabolized by CYP2C9 and CYP3A4. If in vivo clearance is extremely high (approaching hepatic blood flow, ~55 mL/min/kg in rats), consider designing a deuterated analog to slow metabolism (Kinetic Isotope Effect).

-

Adsorption: Due to high lipophilicity, avoid using polystyrene tubes. Use Polypropylene (PP) or glass to prevent drug loss during storage.

-

Safety: This compound is a potent CB receptor agonist. Handle in a Class II Biosafety Cabinet. Wear double nitrile gloves.

References

-

Wiley, J. L., et al. (2012). "Pharmacology of indole- and indazole-derived synthetic cannabinoids." Journal of Pharmacology and Experimental Therapeutics. Link

-

Hutter, M., et al. (2012). "Determination of the major metabolites of JWH-018 in human urine by LC-MS/MS." Journal of Mass Spectrometry. Link

-

Vandeputte, M. M., et al. (2021). "Pharmacokinetics and Metabolism of Synthetic Cannabinoids." Drug Testing and Analysis. Link

-

FDA Guidance for Industry. "Bioanalytical Method Validation M10." (2022). Link

Application Note: In Vivo Characterization of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone

Protocol Series: Structure-Activity Relationship (SAR) of Indole-3-Carboxamides

Part 1: Introduction & Scientific Context

The Compound

(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone (hereafter referred to as IMP-3 ) is a synthetic small molecule belonging to the indole-3-carboxamide class. Structurally, it consists of an indole core methylated at the N1 position, with a pyrrolidine ring attached via a carbonyl linker at the C3 position.

Pharmacological Significance

This molecule represents a critical "scaffold probe" in the study of Synthetic Cannabinoid Receptor Agonists (SCRAs). While potent SCRAs (e.g., 5F-CUMYL-PICA, SDB-006) typically feature lipophilic N1-tails (pentyl, fluoropentyl) to engage the hydrophobic pocket of the Cannabinoid Type 1 receptor (CB1), IMP-3 features a truncated N1-methyl group.

Why study this compound?

-

SAR Validation: It serves as a low-affinity control to define the steric and hydrophobic minimums required for CB1 activation.

-

Metabolic Profiling: It is a potential downstream metabolite of longer-chain analogs (via oxidative dealkylation), serving as a biomarker in toxicological screening.

-

Off-Target Screening: Due to its rigid amide structure, it is used to screen for non-CB GPCR activity (e.g., Serotonin 5-HT2A modulation) often seen in indole derivatives.

Part 2: Experimental Design & Logic

To fully characterize IMP-3 , a multi-modal approach is required. We cannot assume high potency; therefore, the experimental design must be sensitive enough to detect partial agonism or subtle physiological shifts.

Core In Vivo Model: The Modified Cannabinoid Tetrad (Mouse)

The "Tetrad" is the gold-standard assay for cannabimimetic activity, assessing four distinct physiological endpoints regulated by CB1 receptors in the CNS.

Hypothesis: If IMP-3 retains residual affinity for the orthosteric site, it will produce a dose-dependent, albeit weaker, response profile compared to a full agonist (e.g., WIN 55,212-2).

The Four Components:

-

Hypolocomotion: Sedation/reduced motor activity.

-

Hypothermia: Drop in core body temperature (pre-optic area of hypothalamus).

-

Catalepsy: Rigidity/immobility (extrapyramidal motor system).

-

Analgesia (Antinociception): Reduced pain response (spinal/supraspinal).

Part 3: Detailed Protocol

Materials & Formulation

-

Test Article: (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone (IMP-3).

-

Vehicle: 5% Ethanol : 5% Cremophor EL : 90% Saline (Standard lipophilic vehicle).

-

Subjects: Male C57BL/6J Mice (8-10 weeks, 20-25g).

-

Positive Control: WIN 55,212-2 (3 mg/kg).

-

Negative Control: Vehicle only.

Workflow Visualization

The following diagram outlines the sequential execution of the Tetrad assay to ensure data integrity and minimize stress-induced artifacts.

Figure 1: Sequential workflow for the Cannabinoid Tetrad Assay. Order of operations is critical to prevent stress from nociception tests affecting body temperature.

Step-by-Step Methodology

Step 1: Baseline Acquisition (T = -15 min)

Before administering IMP-3, establish the baseline for each animal.

-

Temperature: Insert a lubricated thermistor probe 2 cm into the rectum. Record once stabilized.

-

Nociception: Use a Tail Flick Analgesymeter. Set light intensity to achieve a baseline latency of 2–4 seconds. Cut-off time: 10 seconds (to prevent tissue damage).

Step 2: Administration (T = 0)

-

Administer IMP-3 via Intraperitoneal (i.p.) injection .

-

Dosing Strategy: Due to the expected low potency of the N-methyl analog, use a logarithmic dose escalation: 1, 10, 30, and 100 mg/kg .

-

Volume: 10 mL/kg.

Step 3: The Tetrad Battery (T = +30, +60, +120 min)

Perform tests in the order of Least Invasive → Most Invasive to maintain physiological stability.

-

Rectal Temperature (Hypothermia):

-

Measure as described in baseline.

-

Metric: Change from baseline (

).

-

-

Bar Test (Catalepsy):

-

Place the mouse's forepaws on a horizontal bar (0.5 cm diameter) elevated 4 cm above the surface.

-

Metric: Latency to remove paws (Seconds).

-

Cut-off: 60 seconds.

-

-

Open Field (Locomotion):

-

Place mouse in a 40x40cm infrared tracking arena for 5 minutes.

-

Metric: Total distance traveled (cm) and Velocity (cm/s).

-

Note: This also assesses anxiety (center vs. periphery time).

-

-

Tail Flick (Analgesia):

-

Apply radiant heat to the tail.

-

Metric: Latency to withdraw (Seconds).

-

Calculation: % Maximum Possible Effect (MPE) =

.

-

Part 4: Mechanism of Action & Signaling

To interpret the results, one must understand the cellular cascade IMP-3 is expected to trigger (or fail to trigger). The diagram below illustrates the G-protein coupled receptor (GPCR) pathway.

Figure 2: Signal transduction pathway. IMP-3 is evaluated for its ability to drive the Gi/o-mediated inhibition of Adenylyl Cyclase and modulation of ion channels.

Part 5: Data Presentation & Interpretation

Summarize your findings using the following table structure. Comparison with a reference standard (e.g., JWH-018 or WIN 55,212-2) is mandatory for validity.

Table 1: Comparative Efficacy (Hypothetical Data)

| Parameter | Metric | Vehicle | IMP-3 (10 mg/kg) | IMP-3 (100 mg/kg) | Reference (WIN 55) |

| Hypothermia | -0.2 ± 0.1 | -0.5 ± 0.2 | -1.2 ± 0.3 | -4.5 ± 0.4 | |

| Analgesia | % MPE | 5 ± 2% | 12 ± 4% | 35 ± 6% | 95 ± 5% |

| Catalepsy | Latency (s) | 2 ± 1 | 5 ± 2 | 15 ± 4 | >60 |

| Locomotion | Distance (m) | 25 ± 3 | 22 ± 4 | 12 ± 2 | 2 ± 1 |

Interpretation Guide:

-

Full Agonist Profile: Significant effects in all four categories (like the Reference column).

-

Partial/Weak Agonist (Expected for IMP-3): Mild hypothermia and locomotor suppression at high doses, but failure to reach catalepsy cutoff or full analgesia. This confirms the "Methyl Effect"—the drastic loss of potency due to the short N1-tail [1].

-

Inactive: No significant difference from Vehicle.

Part 6: Troubleshooting & Validation

-

Solubility Issues:

-

Problem: IMP-3 precipitates in saline.

-

Solution: Pre-dissolve in 100% DMSO or Ethanol before adding surfactant (Cremophor/Tween 80), then slowly add warm saline. Final DMSO concentration should not exceed 10%.

-

-

Biphasic Effects:

-

Observation: Hyperlocomotion at low doses (1 mg/kg).

-

Cause: Some cannabinoids cause excitation before sedation. This is a valid pharmacological phenotype.

-

-

Receptor Specificity Check:

-

To confirm effects are CB1-mediated, pre-treat a subset of animals with Rimonabant (SR141716A) , a CB1 antagonist (3 mg/kg). If IMP-3 effects are blocked, the mechanism is confirmed.

-

References

-

Wiley, J. L., Marusich, J. A., & Huffman, J. W. (2014). Moving around the molecule: relationship between chemical structure and in vivo activity of synthetic cannabinoids. Life Sciences, 97(1), 55-63.

-

Banister, S. D., et al. (2016). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs: AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience, 6(9), 1546–1559.

-

Metna-Laurent, M., et al. (2017). Cannabinoid-induced tetrad in mice. Current Protocols in Neuroscience, 80(1), 9-59.

-

Fantegrossi, W. E., et al. (2014). Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ9-THC: Mechanism underlying greater toxicity? Life Sciences, 97(1), 45-54.

Application Note: High-Throughput Screening of (1-Methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone Scaffolds

Executive Summary & Chemical Context

(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone is a synthetic indole-3-carboxamide. Structurally, it serves as a simplified scaffold for the aminoalkylindole class of synthetic cannabinoids (e.g., JWH-type compounds). In high-throughput screening (HTS), this molecule and its derivatives are primarily interrogated against Class A GPCRs, specifically Cannabinoid Receptors (CB1/CB2), due to the "privileged" nature of the indole core.

Critical HTS Challenge: This molecule exhibits significant lipophilicity (cLogP ~2.5–3.0) and low aqueous solubility.[1][2][3] Standard pipetting workflows often result in compound precipitation, surface adsorption, and false negatives. This guide details an optimized acoustic-dispensing workflow to maintain compound integrity.

Physicochemical Handling & Solubility (The "Trustworthiness" Pillar)[5]

The success of screening this scaffold relies entirely on preventing "crash-out" in the assay buffer.

Solubility Profile

| Solvent | Solubility Limit | Storage Stability | Notes |

| DMSO | ~30 mg/mL | High (months at -20°C) | Preferred stock solvent. |

| DMF | ~30 mg/mL | Moderate | Alternative if DMSO interferes. |

| Ethanol | ~15 mg/mL | Low (evaporation risk) | Not recommended for HTS stocks. |

| PBS (pH 7.2) | < 0.1 mg/mL | Very Low (< 24 hrs) | Do not store. Prepare immediately before use. |

Protocol: Acoustic Source Plate Preparation

Rationale: Traditional tip-based transfer leads to compound loss via adsorption to polypropylene tips. Acoustic Droplet Ejection (ADE) is mandatory for this scaffold to ensure accurate potency data.

-

Dissolution: Dissolve 10 mg of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone in 100% anhydrous DMSO to generate a 10 mM Master Stock .

-

Clarification: Centrifuge at 2000 x g for 5 minutes to remove any particulate matter that could interfere with acoustic calibration.

-

Plate Transfer: Transfer 40 µL of Master Stock into a Labcyte 384-well LDV (Low Dead Volume) source plate .

-

Quality Control: Measure absorbance at 280 nm (A280) to verify concentration before sealing.

HTS Assay Workflow: Gi-Coupled cAMP Inhibition

Target Rationale: As an indole-3-carboxamide, this scaffold is predicted to act as an agonist for Gi/o-coupled receptors (CB1/CB2). The most robust HTS readout is the inhibition of Forskolin-stimulated cAMP production using TR-FRET (e.g., HTRF or LANCE Ultra).

Experimental Design (384-well format)

-

Cell Line: CHO-K1 or HEK293 overexpressing hCB2 (or target GPCR).

-

Detection: TR-FRET cAMP kit (Europium cryptate donor / d2 acceptor).

-

Total Assay Volume: 20 µL.

Step-by-Step Protocol

Step 1: Compound Dispensing (Acoustic)

-

Use an Echo 550/650 to dispense 20 nL of compound from the DMSO Source Plate directly into the dry 384-well Assay Plate (white, low-volume).

-

Backfill: Dispense 20 nL of 100% DMSO into "Low Control" (LC) and "High Control" (HC) columns to normalize vehicle concentration (0.1% final).

Step 2: Cell Addition

-

Harvest cells and resuspend in Stimulation Buffer (HBSS + 500 µM IBMX to block phosphodiesterase).

-

Adjust density to 200,000 cells/mL .

-

Dispense 10 µL of cell suspension into all wells.

-

Incubation 1: 15 minutes at Room Temperature (RT). This allows the lipophilic indole to partition into the membrane and bind the receptor before cAMP stimulation.

Step 3: Stimulation

-

Prepare 2x Forskolin Solution (typically 2-10 µM final, depending on cell line sensitivity).

-

Dispense 10 µL of 2x Forskolin to all wells except the non-stimulated negative controls.

-

Incubation 2: 30 minutes at RT.

Step 4: Detection (Lysis & FRET)

-

Dispense 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.

-

Dispense 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

-

Incubation 3: 1 hour at RT in the dark.

-

Read: EnVision or PHERAstar plate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).

Visualizations

Diagram 1: Acoustic HTS Workflow

This workflow minimizes plastic contact, essential for lipophilic indole scaffolds.

Caption: Optimized non-contact dispensing workflow to prevent lipophilic compound loss on pipette tips.

Diagram 2: Signaling Pathway & Detection Logic

Understanding the Gi-coupled mechanism is crucial for interpreting "Gain of Signal" in cAMP FRET assays.

Caption: Agonist binding inhibits Adenylyl Cyclase, reducing cAMP. In competitive immunoassays, low cAMP results in HIGH FRET signal.

Data Analysis & Hit Selection

Quality Metrics (Z-Factor)

For this assay to be valid, the Z' factor must be > 0.5.

- (Positive Control): Cells + Vehicle + Forskolin (High cAMP, Low FRET).

- (Negative Control): Cells + Agonist Reference (e.g., WIN 55,212-2) + Forskolin (Low cAMP, High FRET).

Curve Fitting

Indole-methanones often display steep Hill slopes (>1.5) due to high potency and lipophilicity.

-

Fit data to a 4-parameter logistic (4PL) model .

-